molecular formula C16H14ClN3O2 B6418649 N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 40375-97-1

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B6418649
CAS No.: 40375-97-1
M. Wt: 315.75 g/mol
InChI Key: IUWBBRSCFMRHLX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl group and a tetrahydroquinoxalinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydroquinoxalinone Core: This can be achieved by the cyclization of an appropriate diamine with a diketone under acidic or basic conditions.

    Acylation Reaction: The tetrahydroquinoxalinone intermediate is then acylated with 2-chloroaniline in the presence of an acylating agent such as acetic anhydride or acetyl chloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques like industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: Researchers use it to probe biological pathways and mechanisms, helping to elucidate the role of specific molecular interactions in health and disease.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: can be compared with other quinoxaline derivatives, such as:

Uniqueness

  • Structural Features : The presence of the chlorophenyl group and the specific positioning of functional groups make it unique compared to other quinoxaline derivatives.
  • Biological Activity : Its specific interactions with biological targets may differ from those of similar compounds, leading to unique pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-10-5-1-2-6-11(10)19-15(21)9-14-16(22)20-13-8-4-3-7-12(13)18-14/h1-8,14,18H,9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWBBRSCFMRHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164697
Record name N-(2-Chlorophenyl)-1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40375-97-1
Record name N-(2-Chlorophenyl)-1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40375-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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